

Safety and handling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B1420042

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Application of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

This guide provides comprehensive technical information and expert-driven protocols for the safe handling, storage, and effective utilization of **(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid** (CAS No. 1072945-86-8) for researchers, chemists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, maintaining reagent integrity, and achieving reproducible experimental outcomes.

Compound Profile and Hazard Assessment

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a key building block in modern synthetic chemistry, valued for its role in forming carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.^[1] Its structure, featuring an electron-deficient pyridine ring and a methoxycarbonyl group, imparts specific reactivity and stability characteristics that must be understood for its proper use.

Physicochemical and Safety Data

A summary of essential properties and hazard information is presented below.

Property	Value	Source(s)
CAS Number	1072945-86-8	[2] [3] [4]
Molecular Formula	C ₇ H ₈ BNO ₄	[2] [3] [5]
Molecular Weight	180.95 g/mol	[3] [5]
Physical Form	Solid	[6]
Purity	Typically ≥98%	[7]
Signal Word	Warning	[6]
GHS Pictogram	GHS07 (Exclamation Mark)	[6] [8]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[6] [8]
Precautionary Statements	P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6] [8]

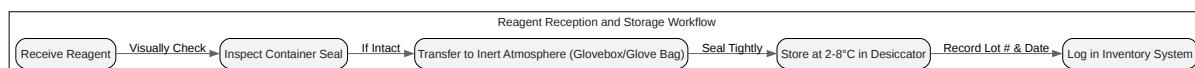
Core Principles of Handling and Storage

The stability and reactivity of boronic acids are intrinsically linked to their handling and storage. The primary degradation pathways for this reagent are protodeboronation and formation of the corresponding trimeric anhydride, boroxine.

Hygroscopicity and Boroxine Formation

Boronic acids can reversibly lose water to form a cyclic trimeric anhydride known as a boroxine. This process is driven by dehydrating conditions, such as heating or storage in a dry environment.[\[9\]](#)[\[10\]](#)[\[11\]](#) While this is a reversible process, the presence of boroxine can affect

the stoichiometry of reactions if not accounted for, as it alters the effective molecular weight of the reagent.


Expert Insight: The gradual conversion to boroxine upon storage is a common observation for many boronic acids.[10] While it can be tempting to dry the compound extensively before use, this may actually promote boroxine formation. The recommended storage conditions are designed to strike a balance, minimizing moisture uptake without aggressively driving dehydration.

Storage Protocol

To maintain the integrity of **(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid**, the following storage protocol is mandatory:

- Temperature: Store refrigerated at 2-8°C.[6][12]
- Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[6][13]
- Container: Use a tightly sealed container. Containers that have been opened must be carefully resealed to prevent moisture ingress.

The workflow for receiving and storing the reagent is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for proper receipt and storage of the boronic acid.

Laboratory Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of the compound, all handling must be performed within a certified chemical fume hood by trained personnel.

Required Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles are mandatory.
- Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before use and dispose of them immediately if contaminated.
- Body Protection: A flame-resistant lab coat must be worn at all times.

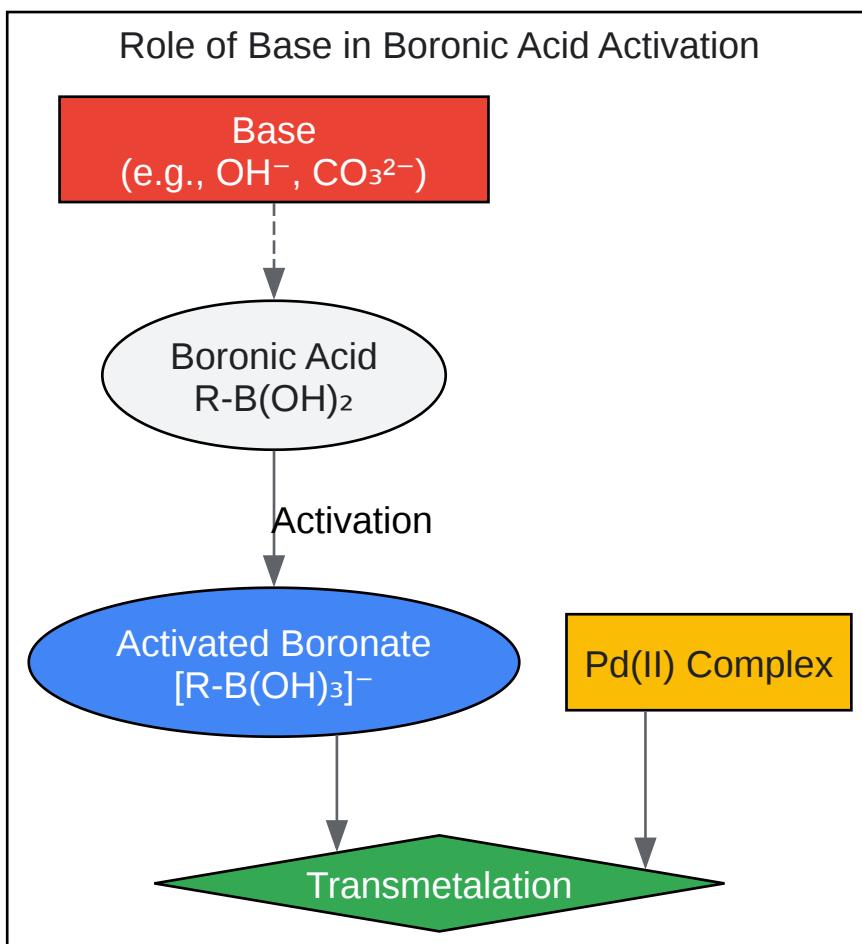
Weighing and Solution Preparation Protocol

This compound's sensitivity to atmospheric moisture necessitates careful handling during weighing and dissolution.

Causality Behind the Choice: Weighing the reagent in an inert atmosphere glovebox is the gold standard as it minimizes exposure to both moisture and oxygen, preventing boroxine formation and potential oxidative degradation.[\[14\]](#) If a glovebox is unavailable, a "glove bag" or providing a blanket of inert gas over the balance can serve as effective, lower-cost alternatives.

Step-by-Step Protocol:

- Preparation: Dry all necessary glassware (vials, flasks, spatulas) in an oven (e.g., 125°C overnight) and allow them to cool to room temperature in a desiccator under vacuum or in an inert atmosphere.[\[15\]](#)
- Inert Environment: Transfer the sealed reagent container, dried glassware, and weighing tools into an inert atmosphere glovebox or glove bag.
- Tare: Place the dried receiving flask or vial on a tared analytical balance inside the inert environment.
- Dispensing: Carefully dispense the desired amount of the solid boronic acid into the tared container. Avoid creating dust. Work swiftly but safely to minimize the time the main reagent bottle is open.


- Sealing: Tightly seal the main reagent bottle and the container with the weighed reagent.
- Dissolution: If preparing a stock solution, add the desired anhydrous solvent (previously degassed) to the container with the weighed reagent via a syringe. Agitate gently to dissolve.
- Removal: Remove the sealed solution from the inert environment for use in the reaction.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction. The electron-deficient nature of the pyridine ring presents specific challenges, namely a propensity for protodeboronation and potentially slower rates of transmetalation.[\[16\]](#)[\[17\]](#)

The Critical Role of the Base

The base is not merely a stoichiometric reactant; it is a crucial activator. In the catalytic cycle, the boronic acid must be converted to a more nucleophilic boronate species (e.g., $[R-B(OH)_3]^-$) to facilitate the key transmetalation step with the palladium complex.[\[18\]](#) The choice and amount of base can therefore dictate the reaction's success. Weaker bases may be insufficient to form the active boronate, while overly strong bases can promote side reactions.

[Click to download full resolution via product page](#)

Caption: Activation of boronic acid by a base to form the reactive boronate species.

Protocol for a Representative Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

- **(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid**
- Aryl Halide (e.g., Aryl Bromide)
- Palladium Catalyst (e.g., Pd₂(dba)₃)

- Phosphine Ligand (e.g., SPhos)
- Base (e.g., K₂CO₃)
- Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), **(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid** (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
- Catalyst Premix: In a separate vial, prepare the catalyst system by mixing the palladium source and the ligand in a small amount of the reaction solvent.
- Addition: Add the anhydrous, degassed solvent to the Schlenk flask, followed by the catalyst solution.
- Degassing: Subject the reaction mixture to several cycles of vacuum/inert gas backfill to ensure all oxygen is removed.
- Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by taking aliquots at regular intervals.[\[19\]](#)
- Work-up & Quenching: Upon completion, cool the reaction to room temperature. Quench by adding water or a saturated aqueous solution of ammonium chloride.[\[20\]](#) Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography.

Analytical Monitoring and Quality Control

A self-validating protocol requires robust analytical methods to monitor reaction progress and assess final product purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-

Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the preferred techniques.[\[19\]](#)

Reaction Monitoring Protocol (UPLC-MS)

- Sampling: At a designated time point, carefully withdraw a small aliquot (~10-20 μ L) from the reaction mixture using a syringe.
- Quenching: Immediately dilute the aliquot into a known volume (e.g., 1.0 mL) of a solvent like acetonitrile or methanol in a labeled HPLC vial.[\[19\]](#) This halts the reaction and prepares the sample for analysis.
- Filtration: Filter the quenched sample through a 0.22 μ m syringe filter to remove any particulate matter.
- Analysis: Analyze the sample by UPLC-MS. Monitor the disappearance of starting materials and the appearance of the desired product peak. The mass spectrometer provides confirmation of the product's identity via its mass-to-charge ratio.

Spill Management and Waste Disposal

Spill Response

- Small Spills (Solid): In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste. Clean the area with a damp cloth (collecting the cloth as hazardous waste).
- Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All waste containing **(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid**, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous chemical waste.

- Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your EHS office.

- Containerization: Collect solid and liquid waste in separate, clearly labeled, and sealable containers.
- Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.
- Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain.

The ultimate degradation product in the environment is boric acid, which exhibits ecotoxicity, particularly affecting the reproduction of soil organisms and showing higher toxicity to dicotyledonous plants.^[1] This underscores the importance of proper disposal to prevent environmental release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ecotoxicity of boric acid in standard laboratory tests with plants and soil organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 6-(Methoxycarbonyl)pyridin-3-ylboronic acid, methyl 5-boronopyridine-2-carboxylate | 1072945-86-8 [chemicalbook.com]
- 6. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [sigmaaldrich.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]
- 12. 2-甲氨基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1072945-86-8|(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 14. reddit.com [reddit.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. How To Run A Reaction [chem.rochester.edu]
- To cite this document: BenchChem. [Safety and handling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1420042#safety-and-handling-of-6-methoxycarbonyl-pyridin-3-yl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com